9-(3-methoxypropyl)-2-methyl-3-phenyl-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one
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Description
The compound “9-(3-methoxypropyl)-2-methyl-3-phenyl-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one” is a type of chromeno oxazin-4-one, which is a class of compounds known for their wide range of biological activities . These compounds are synthesized based on the principles of bioisosterism and hybridization .
Synthesis Analysis
The synthesis of chromeno oxazin-4-ones involves a series of chemical reactions. In one method, orthoiodophenols are subjected to carbonylative coupling with cyanamide Mo (Co) 6 in the presence of a palladium catalyst, followed by an intramolecular spontaneous cyclization to give 2-amino benzo oxazin-4-ones .Molecular Structure Analysis
The molecular structure of these compounds is characterized using various techniques such as infrared spectroscopy (IR), proton nuclear magnetic resonance (H-1 NMR), mass spectrometry (MS), and elemental analyses .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include the Mitsunobu reaction and sequential cyclization . The Mitsunobu reaction is a powerful method for inverting the stereochemistry of alcohols or for the coupling of two different functional groups .Mechanism of Action
Target of Action
The primary targets of the compound F5031-0164 are currently unknown. The compound belongs to the class of 1,3-oxazin-4-ones , which are known to exhibit a wide range of biological activities . .
Mode of Action
Compounds in the 1,3-oxazin-4-one class have been synthesized and investigated for various biological activities . The specific interactions of F5031-0164 with its targets, and the resulting changes, are areas of ongoing research.
Biochemical Pathways
Some 1,3-oxazin-4-one derivatives have been reported to show anti-inflammatory activity . The specific pathways and downstream effects influenced by F5031-0164 remain to be elucidated.
Result of Action
Some 1,3-oxazin-4-one derivatives have been reported to show anti-inflammatory activity . The specific molecular and cellular effects of F5031-0164 are areas of ongoing research.
Future Directions
Properties
IUPAC Name |
9-(3-methoxypropyl)-2-methyl-3-phenyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c1-15-20(16-7-4-3-5-8-16)21(24)17-9-10-19-18(22(17)27-15)13-23(14-26-19)11-6-12-25-2/h3-5,7-10H,6,11-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORJBNGHVVROKMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C3=C(C=C2)OCN(C3)CCCOC)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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